1-Chloro-4-(difluoromethoxy)benzene

Description

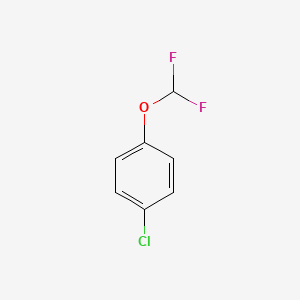

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJQEQBXNOPBAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451222 | |

| Record name | 1-chloro-4-(difluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81932-03-8 | |

| Record name | 1-chloro-4-(difluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Chloro-4-(difluoromethoxy)benzene CAS 81932-03-8 properties

An In-depth Technical Guide to 1-Chloro-4-(difluoromethoxy)benzene

CAS Number: 81932-03-8

This technical guide provides a comprehensive overview of 1-Chloro-4-(difluoromethoxy)benzene, a fluorinated aromatic compound of significant interest to the pharmaceutical and chemical research sectors. The document details its physicochemical properties, potential applications in drug discovery, relevant experimental procedures, and safety information, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

The properties of 1-Chloro-4-(difluoromethoxy)benzene are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 81932-03-8 | [1][2] |

| Molecular Formula | C₇H₅ClF₂O | [1][2] |

| Molecular Weight | 178.56 g/mol | [1][3] |

| Synonyms | 4-Chloro-1-(difluoromethoxy)benzene | [1] |

| Purity | Typically ≥95% | [1][2] |

| SMILES | FC(F)OC1=CC=C(Cl)C=C1 | [1][3] |

| Storage Conditions | Inert atmosphere, 2-8°C, sealed in dry conditions | [1][2][3] |

Table 2: Safety and Hazard Information

| Hazard Category | GHS Classification | Precautionary Statements |

| Eye Irritation | Causes serious eye irritation (H319) | P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| Skin Sensitization | May cause an allergic skin reaction (H317) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |

| Incompatibilities | Strong oxidizing agents, strong acids and bases. | N/A |

| Hazardous Decomposition | Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[4] | N/A |

Applications in Research and Drug Development

The incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[5] The difluoromethoxy (-OCHF₂) group, in particular, can improve metabolic stability, modulate lipophilicity and pKa, and enhance binding affinity to target proteins.[5][6]

1-Chloro-4-(difluoromethoxy)benzene serves as a valuable building block for introducing both a chloro and a difluoromethoxy moiety into more complex molecules. The chlorine atom can also play a significant role in modulating the physicochemical and pharmacokinetic properties of a compound.[7] While direct biological activity for this specific compound is not extensively documented, its utility lies in its role as a precursor for synthesizing a diverse range of potentially bioactive molecules for various therapeutic areas.[8]

Caption: Role as a building block in drug discovery workflow.

Experimental Protocols

The following sections outline generalized experimental methodologies for the synthesis and analysis of 1-Chloro-4-(difluoromethoxy)benzene. These protocols are based on established chemical principles and procedures for related compounds.

Synthesis Workflow: Difluoromethylation of 4-Chlorophenol

A plausible synthetic route to 1-Chloro-4-(difluoromethoxy)benzene involves the reaction of 4-chlorophenol with a difluoromethylating agent, such as chlorodifluoromethane (ClCHF₂), in the presence of a base.

Caption: General synthetic workflow for 1-Chloro-4-(difluoromethoxy)benzene.

Detailed Protocol:

-

Reagents and Materials: 4-chlorophenol, sodium hydroxide (NaOH), chlorodifluoromethane (ClCHF₂), a suitable solvent (e.g., DMF or water), and an organic extraction solvent (e.g., dichloromethane). A phase-transfer catalyst may also be used to facilitate the reaction.[9]

-

Procedure: a. In a pressure-rated reaction vessel, 4-chlorophenol is dissolved in the chosen solvent containing sodium hydroxide to form the corresponding sodium phenoxide salt. b. The vessel is sealed, and chlorodifluoromethane gas is introduced under controlled pressure. c. The reaction mixture is heated (e.g., to 80-100°C) and stirred for a specified duration (e.g., 12-24 hours) until reaction completion is observed via an appropriate monitoring technique like Gas Chromatography (GC).[9] d. After cooling, the reaction mixture is carefully vented. The contents are transferred to a separatory funnel and washed with water and/or brine. e. The organic phase is separated, and the aqueous phase is extracted with an organic solvent. f. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-Chloro-4-(difluoromethoxy)benzene.

Analytical Workflow: GC-MS Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and effective method for confirming the identity and purity of volatile and semi-volatile organic compounds like 1-Chloro-4-(difluoromethoxy)benzene.

Caption: General analytical workflow using Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a high-purity volatile solvent (e.g., hexane, ethyl acetate, or dichloromethane).

-

Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar) is interfaced with a mass spectrometer.[10]

-

GC Method: a. Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250°C). b. Oven Program: A temperature gradient is programmed to ensure separation from any impurities or residual solvent. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C. c. Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

-

MS Method: a. Ionization Mode: Electron Impact (EI) at 70 eV is standard for creating a reproducible fragmentation pattern. b. Mass Range: A scan range of m/z 40-400 is typically sufficient to capture the molecular ion and key fragments.

-

Data Analysis: The resulting chromatogram will show a peak at a specific retention time corresponding to the compound. The mass spectrum of this peak is then analyzed to confirm the molecular weight (molecular ion peak) and compared against a library or theoretical fragmentation pattern to verify the structure.[10][11]

Spectroscopic Data

-

¹H NMR: Protons on the benzene ring would appear in the aromatic region (approx. δ 7.0-7.5 ppm). The difluoromethoxy proton (-OCHF₂) would likely appear as a triplet further downfield due to coupling with the two fluorine atoms.

-

¹³C NMR: Aromatic carbons would be observed in the δ 110-160 ppm range. The carbon of the difluoromethoxy group would be split into a triplet by the attached fluorine atoms.

-

¹⁹F NMR: A single signal would be expected, split into a doublet by the methoxy proton.

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak with an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. Key fragments would correspond to the loss of functional groups.

References

- 1. chemscene.com [chemscene.com]

- 2. 1-Chloro-4-(difluoromethoxy)benzene - Lead Sciences [lead-sciences.com]

- 3. 81932-03-8|1-Chloro-4-(difluoromethoxy)benzene|BLD Pharm [bldpharm.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 10. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

An In-depth Technical Guide to 1-Chloro-4-(difluoromethoxy)benzene

This guide provides a comprehensive overview of the chemical structure and molecular properties of 1-Chloro-4-(difluoromethoxy)benzene, a compound of interest for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

1-Chloro-4-(difluoromethoxy)benzene is an aromatic organic compound. The structure features a benzene ring substituted with a chlorine atom and a difluoromethoxy group. This substitution pattern imparts specific chemical properties that make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Quantitative Data Summary

The key quantitative data for 1-Chloro-4-(difluoromethoxy)benzene are summarized in the table below for ease of reference and comparison.

| Property | Value | References |

| Molecular Formula | C₇H₅ClF₂O | [1][2][3] |

| Molecular Weight | 178.56 g/mol | [1][2] |

| CAS Number | 81932-03-8 | [1][2][3] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [1] |

| LogP (octanol-water partition coefficient) | 2.9414 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Chemical Structure Visualization

The two-dimensional chemical structure of 1-Chloro-4-(difluoromethoxy)benzene is depicted in the diagram below. This visualization aids in understanding the spatial arrangement of the atoms and functional groups within the molecule.

Caption: Chemical structure of 1-Chloro-4-(difluoromethoxy)benzene.

Experimental Protocols

While this document focuses on the fundamental structural and molecular weight information readily available in chemical databases, detailed experimental protocols for the synthesis or analysis of 1-Chloro-4-(difluoromethoxy)benzene would typically be found in peer-reviewed scientific literature or patents. These protocols would include specifics on starting materials, reaction conditions (temperature, pressure, catalysts), purification methods (such as distillation or chromatography), and analytical techniques for characterization (e.g., NMR spectroscopy, mass spectrometry, and elemental analysis). For drug development professionals, further experimental protocols would involve in vitro and in vivo studies to determine the compound's pharmacokinetic and pharmacodynamic profiles.

References

A Comprehensive Technical Guide to the Safe Handling of 1-Chloro-4-(difluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

While specific quantitative data for 1-Chloro-4-(difluoromethoxy)benzene is limited, the properties of structurally related compounds can provide valuable insights. The following table summarizes key data points for 1-Chloro-4-(difluoromethoxy)benzene and a related compound, 1-(Chloro-difluoro-methoxy)-4-nitro-benzene.

| Property | 1-Chloro-4-(difluoromethoxy)benzene | 1-(Chloro-difluoro-methoxy)-4-nitro-benzene |

| CAS Number | 81932-03-8[1] | 40750-71-8[2][3] |

| Molecular Formula | C₇H₅ClF₂O[1] | C₇H₄ClF₂NO₃[2][3] |

| Molecular Weight | 178.56 g/mol [1] | 223.56 g/mol [2][3] |

| Flash Point | No data available | 114.2°C[2] |

| Storage | Sealed in dry, 2-8°C[1] | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2] |

Hazard Identification and Classification

Based on the hazard classifications of similar compounds, 1-Chloro-4-(difluoromethoxy)benzene should be presumed to be hazardous. The following potential hazards are based on data for 1-(Chloro-difluoro-methoxy)-4-nitro-benzene[2]:

-

Skin Irritation (Category 2): May cause skin irritation.

-

Eye Irritation (Category 2): May cause serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.

Precautionary Statements:

-

Prevention:

-

Response:

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[2]

-

-

Storage:

-

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.[2]

-

Experimental Protocols: Safe Handling and Use

Adherence to strict experimental protocols is crucial when working with 1-Chloro-4-(difluoromethoxy)benzene. The following methodologies are based on best practices for handling potentially hazardous halogenated aromatic compounds.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Isolation: If possible, dedicate a specific area of the laboratory for work with this compound to prevent cross-contamination.

-

Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for personal safety. The following table outlines the recommended PPE for handling 1-Chloro-4-(difluoromethoxy)benzene, based on general guidelines for hazardous chemicals.[4][5][6]

| Body Part | Recommended Protection | Specifications |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended for protection against a range of chemicals.[6] Always inspect gloves for tears or punctures before use. |

| Eyes/Face | Safety goggles and face shield | Safety goggles should provide a complete seal around the eyes. A face shield should be worn over the goggles to protect the entire face from splashes. |

| Body | Laboratory coat | A flame-resistant lab coat that is fully buttoned is recommended to protect skin and clothing. |

| Respiratory | Respirator (if necessary) | If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[7] |

General Handling and Storage

-

Handling:

-

Storage:

Emergency Procedures

A clear and well-rehearsed emergency plan is critical.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

Spill and Leak Procedures

-

Minor Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[9]

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Clean the spill area with soap and water.

-

-

Major Spills:

Visualized Workflows

Safe Handling Workflow

The following diagram outlines the key steps for the safe handling of 1-Chloro-4-(difluoromethoxy)benzene from receipt to disposal.

References

- 1. chemscene.com [chemscene.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. hazmatschool.com [hazmatschool.com]

- 5. blog.storemasta.com.au [blog.storemasta.com.au]

- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]

- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 8. fishersci.com [fishersci.com]

- 9. offices.austincc.edu [offices.austincc.edu]

- 10. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 11. ehs.princeton.edu [ehs.princeton.edu]

A Technical Guide to the Solubility of 1-Chloro-4-(difluoromethoxy)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloro-4-(difluoromethoxy)benzene. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing the known physicochemical properties and detailed experimental protocols to enable researchers to determine its solubility in various organic solvents.

Physicochemical Properties of 1-Chloro-4-(difluoromethoxy)benzene

A summary of the key physicochemical properties of 1-Chloro-4-(difluoromethoxy)benzene is presented in the table below. These properties are essential for understanding its expected behavior in different solvent systems.

| Property | Value | Source |

| CAS Number | 81932-03-8 | [1] |

| Molecular Formula | C₇H₅ClF₂O | [1] |

| Molecular Weight | 178.56 g/mol | [1] |

| LogP | 2.9414 | [1] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of 1-Chloro-4-(difluoromethoxy)benzene in organic solvents. These protocols are based on established methods for organic compounds.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[2] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the solute.

Materials:

-

1-Chloro-4-(difluoromethoxy)benzene (solid)

-

Organic solvent of interest

-

Glass vials with screw caps

-

Shaker or agitator

-

Constant temperature bath or incubator

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid 1-Chloro-4-(difluoromethoxy)benzene to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solute.

-

Add a known volume of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker or agitator within a constant temperature bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant. To separate the dissolved solute from the undissolved solid, the sample should be filtered through a chemically inert filter (e.g., PTFE) or centrifuged at high speed.

-

Accurately dilute the collected supernatant with the same organic solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of 1-Chloro-4-(difluoromethoxy)benzene in the diluted sample using a validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of 1-Chloro-4-(difluoromethoxy)benzene of known concentrations in the same organic solvent.

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in dimethyl sulfoxide, DMSO) when diluted into an aqueous or organic medium.[3][4][5][6] This method measures the concentration at which a compound precipitates out of a supersaturated solution and is generally higher than the thermodynamic solubility.

Materials:

-

1-Chloro-4-(difluoromethoxy)benzene stock solution (e.g., 10 mM in DMSO)

-

Organic solvent of interest

-

96-well microplates

-

Automated liquid handler (optional, but recommended for high throughput)

-

Plate reader with turbidity or nephelometry detection capabilities, or an HPLC/UV-Vis spectrophotometer

-

Plate shaker

Procedure:

-

Prepare a stock solution of 1-Chloro-4-(difluoromethoxy)benzene in DMSO at a high concentration (e.g., 10 mM).

-

In a 96-well plate, add the organic solvent of interest to the wells.

-

Add a small volume of the DMSO stock solution to the wells containing the organic solvent to create a range of concentrations. The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its effect on solubility.[5]

-

Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a constant temperature.[4]

-

Measure the turbidity or light scattering of each well using a nephelometer or plate reader. An increase in turbidity indicates precipitation.

-

Alternatively, the concentration of the dissolved compound can be quantified. After shaking, filter the solutions in the plate using a filter plate to remove any precipitate.

-

Transfer the filtrate to a new plate and determine the concentration of the dissolved compound using HPLC-UV or UV-Vis spectrophotometry against a calibration curve.

-

The kinetic solubility is the highest concentration at which no precipitation is observed.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of 1-Chloro-4-(difluoromethoxy)benzene in a selected organic solvent.

Caption: Workflow for determining the solubility of 1-Chloro-4-(difluoromethoxy)benzene.

References

- 1. chemscene.com [chemscene.com]

- 2. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. enamine.net [enamine.net]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Synthesis of 1-Chloro-4-(difluoromethoxy)benzene from 4-chlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-Chloro-4-(difluoromethoxy)benzene, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from the readily available precursor, 4-chlorophenol. The introduction of the difluoromethoxy group (-OCHF₂) can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates. This document provides a comprehensive overview of the synthetic methodologies, experimental protocols, and relevant physicochemical data.

Introduction

The synthesis of 1-Chloro-4-(difluoromethoxy)benzene from 4-chlorophenol is a key transformation in medicinal chemistry. The difluoromethoxy group serves as a bioisostere for other functionalities and can impart unique properties to active pharmaceutical ingredients. The primary route for this synthesis involves the O-difluoromethylation of the phenolic hydroxyl group of 4-chlorophenol. This is typically achieved by generating difluorocarbene (:CF₂) in the presence of the phenoxide, which then traps the electrophilic carbene.

Reaction Mechanism

The core of the synthesis is the generation of difluorocarbene, a transient but highly reactive intermediate. Common precursors for difluorocarbene include chlorodifluoromethane (CHClF₂), sodium chlorodifluoroacetate (ClCF₂COONa), and (bromodifluoromethyl)trimethylsilane (TMSCF₂Br). The general mechanism proceeds as follows:

-

Deprotonation: 4-chlorophenol is treated with a base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic 4-chlorophenoxide.

-

Difluorocarbene Generation: The difluorocarbene precursor generates :CF₂ under the reaction conditions. For example, sodium chlorodifluoroacetate undergoes thermal decarboxylation.[1]

-

Nucleophilic Attack: The 4-chlorophenoxide attacks the electrophilic difluorocarbene.

-

Protonation: The resulting intermediate is protonated during workup to yield the final product, 1-Chloro-4-(difluoromethoxy)benzene.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

| Property | 4-Chlorophenol | 1-Chloro-4-(difluoromethoxy)benzene |

| CAS Number | 106-48-9 | 81932-03-8 |

| Molecular Formula | C₆H₅ClO | C₇H₅ClF₂O |

| Molecular Weight | 128.56 g/mol [2] | 178.56 g/mol [3] |

| Melting Point | 42-45 °C | Not available |

| Boiling Point | 220 °C[4] | Not available |

| Density | 1.306 g/mL at 25 °C[4] | Not available |

| Solubility in Water | 27 g/L[2] | Not available |

Comparative Synthesis Data

Various methods have been employed for the difluoromethoxylation of phenols. The following table summarizes different reaction conditions and reported yields for analogous reactions, providing a comparative overview.

| Difluoromethylating Agent | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| CHClF₂ | NaOH | Water/Dioxane | Phase Transfer Catalyst | 85 | 2-3 | 84.6 | [5] |

| CHClF₂ | K₂CO₃ | DMF | - | 100 | 3 | 77 | [5] |

| CHClF₂ | NaOH | Water | Tetrabutylammonium bromide | 95 | 24 | 96.3 | [6] |

| ClCF₂COONa | Cs₂CO₃ | DMF/Water | - | 120 | 2 | 92 (for an analogous substrate) | [1] |

| TMSCF₂Br | KOH | Dichloromethane | Tetrabutylammonium bromide | Room Temp. | 0.17 | 75 (for a diphenol) | [7] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 1-Chloro-4-(difluoromethoxy)benzene adapted from a procedure for a similar substrate using sodium chlorodifluoroacetate.[1]

Materials:

-

4-Chlorophenol

-

Sodium chlorodifluoroacetate (ClCF₂COONa)

-

Cesium Carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Deionized Water

-

Nitrogen gas

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Schlenk line

-

Air condenser

-

Heating mantle or oil bath

-

Syringes

-

Standard glassware for extraction and purification

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (1.0 equiv), and cesium carbonate (1.5 equiv).

-

Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with nitrogen three times.

-

Add anhydrous DMF (e.g., 27 mL for 17.6 mmol of phenol) and deionized water (e.g., 3.2 mL for 17.6 mmol of phenol) via syringe.

-

Stir the mixture at room temperature and degas with a stream of nitrogen for 1 hour.

-

After degassing, remove the septum and add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a positive flow of nitrogen.

-

Quickly equip the flask with an air condenser, sealed with a septum, and connect it to the Schlenk line with a gas outlet to an oil bubbler.

-

Heat the reaction mixture to 120 °C in a preheated oil bath and stir vigorously for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-Chloro-4-(difluoromethoxy)benzene.

Synthesis Workflow and Logic Diagrams

To visualize the experimental process and the underlying chemical transformation, the following diagrams are provided.

Caption: Experimental workflow for the synthesis.

Caption: Simplified reaction mechanism overview.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-Chlorophenol - Wikipedia [en.wikipedia.org]

- 3. chemscene.com [chemscene.com]

- 4. 4-Chlorophenol | 106-48-9 [chemicalbook.com]

- 5. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 6. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 7. sioc.ac.cn [sioc.ac.cn]

The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the arsenal of fluorine-containing moieties, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely versatile and advantageous substituent. This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, detailing its impact on key drug-like properties, synthetic accessibility, and its successful application in approved therapeutics.

Physicochemical Properties of the Difluoromethoxy Group

The difluoromethoxy group imparts a distinct combination of electronic and steric properties that can significantly influence a molecule's behavior. Its utility stems from a unique balance of lipophilicity, hydrogen bonding capability, and metabolic stability.

Lipophilicity and Solubility

The -OCF₂H group generally increases lipophilicity compared to a methoxy (-OCH₃) group, but to a lesser extent than the more common trifluoromethoxy (-OCF₃) group. This moderate increase in lipophilicity can be advantageous for enhancing membrane permeability and improving oral absorption without dramatically increasing metabolic liabilities or off-target effects. The effect on lipophilicity is, however, context-dependent and can be influenced by the electronic nature of the aromatic ring to which it is attached.

Electronic Effects and Hydrogen Bonding

With a Hammett σp constant of approximately +0.14, the difluoromethoxy group is weakly electron-withdrawing. A key and distinguishing feature of the -OCF₂H group is the acidity of its hydrogen atom, which allows it to act as a hydrogen bond donor. This is a rare characteristic for a lipophilic group and enables it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. This allows for the maintenance of crucial interactions with biological targets while potentially improving metabolic stability. The hydrogen bond acidity parameter (A) for the difluoromethyl group has been determined to be in the range of 0.085–0.126, similar to that of a thiophenol or aniline.

Metabolic Stability

A primary driver for the incorporation of the difluoromethoxy group is the enhancement of a drug's metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. The -OCF₂H group can be used to replace metabolically labile groups, such as a methoxy group, which are prone to O-demethylation. This substitution can block a key metabolic "hotspot," leading to a longer plasma half-life and improved bioavailability.

Quantitative Data Summary

The following tables summarize the key physicochemical and metabolic properties of the difluoromethoxy group in comparison to other relevant substituents.

Table 1: Comparative Physicochemical Properties of Substituted Phenols

| Substituent (at para-position) | logP | pKa | Hammett Constant (σp) |

| -H | 2.00 | 9.95 | 0.00 |

| -OCH₃ | 2.11 | 10.21 | -0.27 |

| -OCF₂H | 2.45 | 9.22 | +0.14 |

| -OH | 1.46 | 9.95 | -0.37 |

Note: logP and pKa values are representative and can vary based on the specific molecular scaffold and experimental conditions.

Table 2: Comparative In Vitro Metabolic Stability in Human Liver Microsomes

| Compound Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Methoxy-containing analog | 15 | 46.2 |

| Difluoromethoxy-containing analog | > 120 | < 5.8 |

Note: Data represents a generalized comparison and actual values are compound-dependent.

Synthesis of the Difluoromethoxy Group

The introduction of the difluoromethoxy group can be achieved through several synthetic routes. A common and practical method involves the reaction of a phenol with a difluorocarbene source, such as sodium chlorodifluoroacetate.

Experimental Protocol: Difluoromethylation of a Phenol using Sodium Chlorodifluoroacetate

Objective: To synthesize an aryl difluoromethyl ether from a corresponding phenol.

Materials:

-

Phenol derivative (1.0 eq)

-

Sodium chlorodifluoroacetate (2.0-3.0 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the phenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Heat the mixture to 90-100 °C.

-

Add sodium chlorodifluoroacetate (2.0-3.0 eq) portion-wise over 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In Vitro Metabolic Stability Assay

The metabolic stability of compounds containing a difluoromethoxy group is typically evaluated using in vitro assays with liver microsomes or hepatocytes.

Experimental Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

-

Pooled human liver microsomes

-

Test compound

-

Positive control compounds (e.g., testosterone, verapamil)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

-

96-well incubation plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a working solution of the test compound and positive controls in buffer.

-

In a 96-well plate, add the liver microsomes and the NADPH regenerating system to the buffer.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the test compound to the wells.

-

Incubate the plate at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the ice-cold stopping solution.

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent drug versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

-

t½ = 0.693 / k

-

CLint = (0.693 / t½) / (mg microsomal protein/mL)

-

Case Studies: Difluoromethoxy in Approved Drugs

The utility of the difluoromethoxy group is exemplified by its presence in several FDA-approved drugs.

Pantoprazole (Protonix®)

Pantoprazole is a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders. The difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability and contributes to its mechanism of action.

Mechanism of Action: Pantoprazole is a prodrug that is activated in the acidic environment of the parietal cells in the stomach. The activated form, a sulfenamide, covalently binds to and irreversibly inhibits the H⁺/K⁺-ATPase (proton pump), which is the final step in gastric acid secretion. The difluoromethoxy group enhances the chemical stability of the molecule, allowing it to reach its target before activation.

Roflumilast (Daliresp®)

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast contributes to its potency and metabolic stability.

Mechanism of Action: Roflumilast inhibits PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, roflumilast increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This leads to the phosphorylation of downstream targets, ultimately resulting in a reduction of inflammatory responses.

Experimental Workflow for Lead Optimization

The incorporation of a difluoromethoxy group is a key strategy in the lead optimization phase of drug discovery. The following diagram illustrates a typical workflow for evaluating a difluoromethoxy analog against a lead compound.

Conclusion

The difluoromethoxy group offers a unique and advantageous profile for medicinal chemists. Its ability to serve as a metabolically stable, lipophilic hydrogen bond donor provides a powerful tool for optimizing lead compounds. By replacing metabolically labile groups, the -OCF₂H moiety can enhance pharmacokinetic properties while maintaining or even improving biological activity. The successful application of the difluoromethoxy group in approved drugs like pantoprazole and roflumilast underscores its importance in modern drug discovery and development. As synthetic methodologies for its introduction continue to improve, the strategic use of the difluoromethoxy group is expected to play an increasingly significant role in the design of future therapeutics.

The Difluoromethoxy Group: A Technical Guide to its Electronic Effects in Drug Discovery

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Electronic Effects of the Difluoromethoxy Substituent.

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the difluoromethoxy (OCF₂H) group is an increasingly important substituent for modulating the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the electronic effects of the difluoromethoxy group, offering a critical resource for researchers in drug discovery and development.

Executive Summary

The difluoromethoxy group exerts a significant electron-withdrawing effect, primarily through a strong negative inductive effect (-I) originating from the high electronegativity of the two fluorine atoms. This is coupled with a weaker positive resonance effect (+R) from the oxygen lone pairs, which is attenuated by the fluorine atoms. This unique electronic profile positions the OCF₂H group as a valuable tool for fine-tuning molecular properties such as acidity (pKa) and lipophilicity (logP), ultimately impacting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Electronic Effects: A Duality of Induction and Resonance

The electronic character of the difluoromethoxy substituent is a nuanced interplay between two fundamental electronic effects: the inductive effect and the resonance effect.

-

Inductive Effect (-I): The two highly electronegative fluorine atoms strongly pull electron density away from the attached molecule through the sigma bond network. This powerful electron-withdrawing inductive effect is the dominant electronic feature of the OCF₂H group.[1]

-

Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into an adjacent π-system (e.g., an aromatic ring), donating electron density. However, the strong inductive pull of the fluorine atoms diminishes the electron-donating ability of the oxygen, resulting in a significantly weaker resonance effect compared to a methoxy (-OCH₃) group.[2]

This duality is visually represented in the following diagram:

Quantitative Analysis of Electronic Effects: Hammett Parameters

The electronic influence of a substituent on an aromatic ring can be quantified using Hammett substituent constants (σ). These parameters provide a valuable tool for predicting the effect of a substituent on the reactivity and properties of a molecule.

| Substituent | σm | σp | σI | σR |

| -OCF₂H | 0.31 | 0.13 | 0.38 | -0.25 |

| -OCF₃ | 0.40 | 0.35 | 0.44 | -0.09 |

| -OCH₃ | 0.12 | -0.27 | 0.25 | -0.52 |

Table 1: Hammett Substituent Constants. (Data compiled from various sources, representative values shown).

The positive σm and σp values for the difluoromethoxy group confirm its net electron-withdrawing character at both the meta and para positions. The large positive σI value highlights the dominance of the inductive effect. The negative σR value indicates its capacity for resonance donation, although this is less pronounced than that of the methoxy group.

Impact on Acidity (pKa)

The electron-withdrawing nature of the difluoromethoxy group significantly impacts the acidity of nearby functional groups. For instance, the pKa of a phenol is lowered upon substitution with an OCF₂H group, indicating an increase in acidity. This is due to the stabilization of the resulting phenoxide anion by the electron-withdrawing substituent.

| Substituent (at para-position) | pKa of Phenol |

| -H | 9.98 |

| -OCF₂H | ~8.5 |

| -F | 9.95 |

| -NO₂ | 7.15 |

Table 2: pKa Values of Substituted Phenols. [3][4]

Influence on Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design, influencing absorption, distribution, and metabolism. The difluoromethoxy group generally increases lipophilicity compared to a hydroxyl or methoxy group, but is less lipophilic than a trifluoromethoxy group.[2][5] This "in-between" lipophilicity makes the OCF₂H group a versatile tool for optimizing a drug candidate's ADME properties.

| Compound | logP |

| Benzene | 2.13 |

| Anisole (Methoxybenzene) | 2.11 |

| Difluoromethoxybenzene | 2.4 (approx.) |

| Trifluoromethoxybenzene | 2.85 |

Table 3: Comparison of logP Values. [2][6]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound of interest with a strong acid or base and monitoring the pH. The pKa is determined from the inflection point of the titration curve.[7][8]

Materials:

-

pH meter with a combination electrode

-

Calibrated burette

-

Magnetic stirrer and stir bar

-

Beakers and other standard laboratory glassware

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

0.15 M KCl solution (to maintain constant ionic strength)

-

Nitrogen gas supply

-

The compound of interest (analyte)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[7]

-

Sample Preparation: Prepare a ~1 mM solution of the analyte in a suitable solvent (e.g., water or a co-solvent system). Add 0.15 M KCl to maintain constant ionic strength.[7]

-

Inert Atmosphere: Purge the analyte solution with nitrogen for 10-15 minutes to remove dissolved CO₂.[7]

-

Titration Setup: Place the beaker with the analyte solution on the magnetic stirrer, immerse the pH electrode, and begin stirring gently.

-

Titration: Add the titrant (0.1 M NaOH for an acidic analyte, 0.1 M HCl for a basic analyte) in small, precise increments.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize (drift < 0.01 pH units/minute).[7]

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point.[9][10]

Determination of logP by the Shake-Flask Method

This is the traditional method for determining the partition coefficient of a compound between n-octanol and water.[11][12]

Materials:

-

Separatory funnels or vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

-

n-octanol (pre-saturated with water)

-

Water or buffer solution (pre-saturated with n-octanol)

-

The compound of interest

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and water/buffer for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.[12]

-

Sample Preparation: Prepare a stock solution of the analyte in the phase in which it is more soluble.

-

Partitioning: Add a known volume of the stock solution to a separatory funnel or vial containing known volumes of the pre-saturated n-octanol and aqueous phases.

-

Equilibration: Shake the mixture for a predetermined time (e.g., 1-2 hours) to allow the analyte to partition between the two phases.[13]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Carefully withdraw an aliquot from each phase and determine the concentration of the analyte using a suitable analytical method.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[14]

Conclusion

The difluoromethoxy group offers a unique combination of electronic properties that are highly advantageous in drug design. Its strong inductive electron withdrawal, tempered by a weak resonance donation, allows for the fine-tuning of pKa and lipophilicity. This guide provides a foundational understanding of these effects, supported by quantitative data and detailed experimental protocols, to aid researchers in the rational design of new therapeutic agents. The continued exploration of the OCF₂H substituent is poised to yield novel drug candidates with improved efficacy and pharmacokinetic profiles.

References

- 1. web.viu.ca [web.viu.ca]

- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. chimia.ch [chimia.ch]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 10. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

The Versatility of 1-Chloro-4-(difluoromethoxy)benzene in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-(difluoromethoxy)benzene has emerged as a pivotal building block in contemporary organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. The presence of the difluoromethoxy (-OCHF₂) group imparts unique and highly desirable properties to target molecules, including enhanced metabolic stability, increased lipophilicity, and improved bioavailability. These characteristics make it a valuable synthon for introducing the difluoromethoxy motif into complex molecular architectures. This technical guide provides an in-depth overview of the reactivity of 1-Chloro-4-(difluoromethoxy)benzene in key organic transformations, including detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Chloro-4-(difluoromethoxy)benzene is presented in the table below.

| Property | Value |

| CAS Number | 81932-03-8 |

| Molecular Formula | C₇H₅ClF₂O |

| Molecular Weight | 178.56 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Approx. 185-187 °C |

| Density | Approx. 1.35 g/cm³ |

Core Applications in Organic Synthesis

1-Chloro-4-(difluoromethoxy)benzene serves as a versatile precursor for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These reactions allow for the facile introduction of diverse functionalities at the 4-position of the benzene ring, leading to a wide array of valuable intermediates and final products.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom of 1-Chloro-4-(difluoromethoxy)benzene can be readily displaced through various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. 1-Chloro-4-(difluoromethoxy)benzene can be coupled with a range of arylboronic acids to yield 4-(difluoromethoxy)biphenyl derivatives, which are common scaffolds in medicinal chemistry.

Experimental Protocol: Synthesis of 4-(Difluoromethoxy)-4'-methoxybiphenyl

-

Materials:

-

1-Chloro-4-(difluoromethoxy)benzene (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

SPhos (0.04 equiv)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Anhydrous Toluene

-

Degassed Water

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-Chloro-4-(difluoromethoxy)benzene, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio).

-

Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-(difluoromethoxy)-4'-methoxybiphenyl.

-

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | >90 (estimated) |

| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | >90 (estimated) |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | >90 (estimated) |

| 3,5-Dimethoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ / KF | THF | 23 | 24 | High (qualitative) |

Note: Yields are estimated based on similar reported reactions and may vary depending on specific experimental conditions.

The Buchwald-Hartwig amination allows for the synthesis of N-aryl amines by coupling aryl halides with primary or secondary amines. This reaction is instrumental in the preparation of anilines and their derivatives, which are prevalent in many biologically active compounds.

Experimental Protocol: Synthesis of N-Morpholino-4-(difluoromethoxy)benzene

-

Materials:

-

1-Chloro-4-(difluoromethoxy)benzene (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

-

XPhos (0.02 equiv)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous Toluene

-

-

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

-

Add 1-Chloro-4-(difluoromethoxy)benzene and toluene.

-

Add morpholine via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction by GC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 24 | High (qualitative) |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | High (qualitative) |

| Piperidine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | High (qualitative) |

| n-Butylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 20 | High (qualitative) |

Note: Yields are estimated based on similar reported reactions and may vary depending on specific experimental conditions.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes. These products are valuable intermediates for further transformations and are found in various functional materials.

Experimental Protocol: Synthesis of 1-(Difluoromethoxy)-4-(phenylethynyl)benzene

-

Materials:

-

1-Chloro-4-(difluoromethoxy)benzene (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equiv)

-

Copper(I) iodide (CuI, 0.04 equiv)

-

Triethylamine (Et₃N, 2.0 equiv)

-

Anhydrous and degassed THF or DMF

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 1-Chloro-4-(difluoromethoxy)benzene, Pd(PPh₃)₄, and CuI.

-

Add the anhydrous, degassed solvent.

-

Add triethylamine followed by phenylacetylene via syringe.

-

Stir the reaction mixture at room temperature or heat to 50-70 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 50 | 6 | 60-80 |

| 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | 50 | 6 | 60-80 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 50 | 6 | 60-80 |

| 4-Methoxyphenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 70 | 8 | 50-70 |

Note: Yields are estimated based on similar reported reactions and may vary depending on specific experimental conditions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the difluoromethoxy group, coupled with the chloro substituent, can facilitate nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.

Experimental Protocol: Synthesis of 1-(Difluoromethoxy)-4-methoxybenzene

-

Materials:

-

1-Chloro-4-(difluoromethoxy)benzene (1.0 equiv)

-

Sodium methoxide (1.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of sodium methoxide in anhydrous DMF, add 1-Chloro-4-(difluoromethoxy)benzene.

-

Heat the reaction mixture to 80-100 °C.

-

Monitor the reaction by GC-MS.

-

After completion, cool the reaction and pour it into water.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify the product by distillation or column chromatography.

-

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Sodium methoxide | - | DMF | 100 | 12 | Moderate to Good |

| Sodium ethoxide | - | DMF | 100 | 12 | Moderate to Good |

| Sodium phenoxide | K₂CO₃ | DMF | 120 | 24 | Moderate |

Note: Yields are estimated based on general principles of SNAr reactions and may require optimization.

Synthetic Workflow and Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate key synthetic transformations and logical relationships involving 1-Chloro-4-(difluoromethoxy)benzene.

The Pivotal Role of Difluoromethoxyarenes in Modern Agrochemicals: A Technical Guide

An in-depth exploration into the synthesis, application, and mode of action of difluoromethoxyarene-containing agrochemicals, providing critical insights for researchers and professionals in crop protection and drug development.

The introduction of the difluoromethoxy group (-OCF₂H) into aromatic scaffolds has emerged as a powerful strategy in the design of novel and effective agrochemicals. This unique fluorine-containing moiety imparts a range of desirable physicochemical and biological properties, leading to the development of potent herbicides, insecticides, and fungicides. This technical guide delves into the core aspects of difluoromethoxyarenes in agrochemicals, offering a comprehensive overview of their synthesis, quantitative data on their performance, detailed experimental protocols, and a visual representation of their mechanisms of action.

The Impact of the Difluoromethoxy Group

The difluoromethoxy group is often considered a bioisostere of other functional groups, such as methoxy or hydroxyl groups. However, its distinct electronic properties and metabolic stability set it apart. The strong electron-withdrawing nature of the two fluorine atoms can significantly influence the acidity, lipophilicity, and metabolic stability of the parent molecule. This modulation of properties is crucial for optimizing the uptake, translocation, and target-site binding of agrochemicals, ultimately enhancing their biological activity.[1]

Key Agrochemicals Featuring the Difluoromethoxyarene Moiety

Several commercially successful agrochemicals incorporate the difluoromethoxyarene structure, demonstrating the broad applicability of this chemical class. This guide focuses on three prominent examples: the herbicide pyraflufen-ethyl, the insecticide pyriprole, and the fungicide difenoconazole.

Quantitative Data Summary

The following tables summarize the key physicochemical properties and biological efficacy of these selected difluoromethoxyarene agrochemicals.

Table 1: Physicochemical Properties of Selected Difluoromethoxyarene Agrochemicals

| Property | Pyraflufen-ethyl | Pyriprole | Difenoconazole |

| IUPAC Name | Ethyl 2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetate | 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(difluoromethyl)thio]-5-[(2-pyridinylmethyl)amino]-1H-pyrazole-3-carbonitrile | 1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole |

| Molecular Formula | C₁₅H₁₃Cl₂F₃N₂O₄ | C₁₈H₁₀Cl₂F₅N₅S | C₁₉H₁₇Cl₂N₃O₃ |

| Molecular Weight ( g/mol ) | 413.18 | 494.27 | 406.27 |

| LogP (octanol/water) | 3.49 | Not Available | Not Available |

| Water Solubility (mg/L at 20°C) | 0.082 | Not Available | Slightly soluble (8.9 mg/L at 25°C)[2] |

| Melting Point (°C) | 126.4 - 127.2 | Not Available | Not Available |

| Vapor Pressure (Pa at 25°C) | 1.6 x 10⁻⁸ | Not Available | Not Available |

Table 2: Biological Efficacy of Selected Difluoromethoxyarene Agrochemicals

| Compound | Target Organism(s) | Bioassay Type | Efficacy Metric | Value |

| Pyraflufen-ethyl | Broadleaf weeds | Whole plant | Application Rate | 6-12 g a.i./ha |

| Pyriprole | Fleas and ticks | Topical application | LD50 (acute, oral, rats) | >300 mg/kg[3] |

| LD50 (acute, dermal, rats) | >2000 mg/kg[3] | |||

| Difenoconazole | Lasiodiplodia theobromae | Mycelial growth inhibition | EC50 | 1.05 µg/ml |

Mode of Action: Visualizing the Molecular Mechanisms

The efficacy of these agrochemicals lies in their ability to disrupt specific biological pathways in the target organisms. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Caption: Protoporphyrinogen IX Oxidase (PPO) Inhibition by Pyraflufen-ethyl.

Caption: GABA-gated Chloride Channel Antagonism by Pyriprole.[4][5][6]

Caption: Sterol Demethylation Inhibition (DMI) by Difenoconazole.[7][8][9]

Experimental Protocols

This section provides an overview of the methodologies for the synthesis and biological evaluation of difluoromethoxyarene agrochemicals.

General Synthesis of Difluoromethoxyarenes

The introduction of the difluoromethoxy group onto an aromatic ring is a key step in the synthesis of these agrochemicals. A common method involves the difluoromethylation of a corresponding phenol precursor.

Protocol: Difluoromethylation of a Phenol

-

Starting Material: A substituted phenol.

-

Reagents: A difluoromethylating agent (e.g., sodium chlorodifluoroacetate, TMSCF₂H) and a suitable base (e.g., potassium carbonate, sodium hydride).

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Procedure: a. The phenol is dissolved in the solvent and the base is added portion-wise at room temperature. b. The mixture is stirred for a specified time to allow for the formation of the phenoxide. c. The difluoromethylating agent is then added, and the reaction mixture is heated to a specific temperature (e.g., 80-120 °C) for several hours. d. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). e. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). f. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. g. The crude product is purified by column chromatography on silica gel to afford the desired difluoromethoxyarene.

For a detailed synthesis of the fungicide difenoconazole , the process involves a multi-step route starting from m-dichlorobenzene, including a Friedel-Crafts reaction, cyclization, bromination, nucleophilic substitution, and etherification.[10]

Biological Assays

Fungicide Bioassay: Mycelial Growth Inhibition against Botrytis cinerea

This assay determines the concentration of a fungicide required to inhibit the growth of the fungus Botrytis cinerea, the causal agent of gray mold.

-

Culture Preparation: Botrytis cinerea is cultured on potato dextrose agar (PDA) plates.

-

Fungicide Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted to obtain a range of concentrations.

-

Assay Plates: The fungicide dilutions are incorporated into molten PDA at a final concentration. The amended PDA is then poured into Petri dishes.

-

Inoculation: A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing B. cinerea culture is placed in the center of each fungicide-amended and control (solvent only) PDA plate.

-

Incubation: The plates are incubated in the dark at a controlled temperature (e.g., 20-25 °C).

-

Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., daily) until the colony in the control plate reaches the edge of the dish.

-

Data Analysis: The percentage of mycelial growth inhibition is calculated for each concentration relative to the control. The EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth) is then determined by probit analysis.[11]

Insecticide Bioassay: Larval Toxicity against Plutella xylostella (Diamondback Moth)

This assay evaluates the lethal concentration of an insecticide against the larvae of the diamondback moth, a major pest of cruciferous crops.

-

Insect Rearing: A susceptible strain of Plutella xylostella is reared on a suitable host plant (e.g., cabbage or artificial diet) under controlled environmental conditions.

-

Insecticide Solutions: A series of insecticide concentrations are prepared by diluting a stock solution in water containing a surfactant.

-

Leaf-Dip Method: Cabbage leaf discs are dipped into the insecticide solutions for a set period (e.g., 10 seconds), then allowed to air dry. Control leaf discs are dipped in the surfactant solution only.

-

Exposure: The treated leaf discs are placed in individual containers (e.g., Petri dishes or vials) with a specific number of third-instar larvae.

-

Incubation: The containers are maintained under controlled conditions of temperature, humidity, and photoperiod.

-

Mortality Assessment: Larval mortality is assessed after a specific time period (e.g., 48 or 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.

-

Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. The LC₅₀ value (the concentration that causes 50% mortality) is calculated using probit analysis.[12][13]

Conclusion

The incorporation of the difluoromethoxy group has proven to be a highly successful strategy in the development of modern agrochemicals. The examples of pyraflufen-ethyl, pyriprole, and difenoconazole highlight the versatility of this approach in creating effective herbicides, insecticides, and fungicides. A thorough understanding of their synthesis, physicochemical properties, and mode of action is essential for the rational design of the next generation of crop protection agents. The experimental protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers and professionals dedicated to advancing the field of agrochemical science.

References

- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 2. pomais.com [pomais.com]

- 3. parasitipedia.net [parasitipedia.net]

- 4. Pyriprole - Wikipedia [en.wikipedia.org]

- 5. Pyriprole | C18H10Cl2F5N5S | CID 12056859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Difenoconazole (Ref: CGA 169374) [sitem.herts.ac.uk]

- 8. Difenoconazole | C19H17Cl2N3O3 | CID 86173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Difenoconazole: An Effective Treatment For Fungal Infections - HEBEN [hb-p.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. connectjournals.com [connectjournals.com]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 1-Chloro-4-(difluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This methodology is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl-aryl structures. This document provides detailed application notes and experimental protocols for the Suzuki coupling of 1-chloro-4-(difluoromethoxy)benzene, a substrate of increasing interest due to the unique properties conferred by the difluoromethoxy group.

The difluoromethoxy (-OCHF₂) moiety is considered a lipophilic hydrogen bond donor and can serve as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The successful coupling of 1-chloro-4-(difluoromethoxy)benzene with various boronic acids or esters opens avenues for the synthesis of novel compounds with potential applications in drug discovery and materials science. Due to the electron-withdrawing nature of the difluoromethoxy group and the relative inertness of the C-Cl bond, careful optimization of the catalytic system is often necessary to achieve high yields.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 1-chloro-4-(difluoromethoxy)benzene to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate species, which then transfers its organic moiety to the palladium center, displacing the chloride.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Reaction Conditions and Yields

The following table summarizes a specific example of a successful Suzuki coupling reaction involving 1-chloro-4-(difluoromethoxy)benzene. This data provides a validated starting point for reaction optimization.

| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Chloro-4-(difluoromethoxy)benzene | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine | Pd₂(dba)₃ (5) | XPhos (10) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | 85 |

Experimental Protocols

The following are detailed experimental protocols for the Suzuki coupling of 1-chloro-4-(difluoromethoxy)benzene. Protocol 1 is based on a specific literature procedure, while Protocol 2 provides a more general starting point for optimization with other boronic acids.

Protocol 1: Coupling with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

This protocol is adapted from a procedure described in patent WO2018132514A1.

Materials:

-

1-Chloro-4-(difluoromethoxy)benzene

-

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a reaction vial, add 1-chloro-4-(difluoromethoxy)benzene (1.0 equiv), 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv, 5 mol%), XPhos (0.10 equiv, 10 mol%), and K₃PO₄ (2.0 equiv).

-

Evacuate and backfill the vial with an inert atmosphere (nitrogen or argon) three times.

-

Add toluene and degassed water to the vial to form a biphasic mixture (a common ratio is 10:1 toluene to water).

-

Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). The reaction is typically complete within 16 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product, 2-(4-(difluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine.

Protocol 2: General Protocol for Coupling with Arylboronic Acids

This protocol provides a general starting point that can be optimized for various arylboronic acids.

Materials:

-

1-Chloro-4-(difluoromethoxy)benzene

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

-

A phosphine ligand (e.g., SPhos, XPhos, or PPh₃)